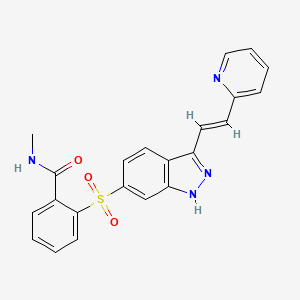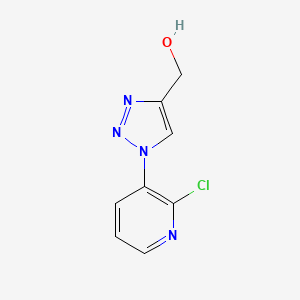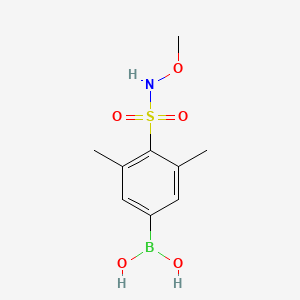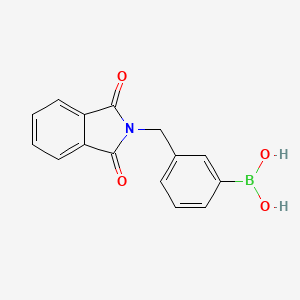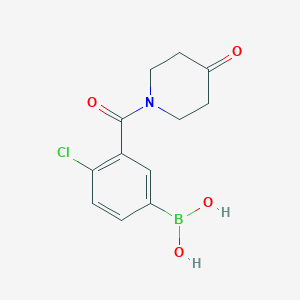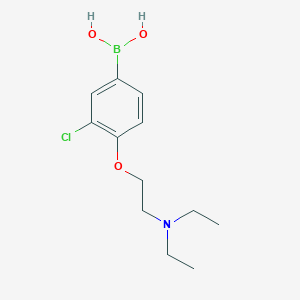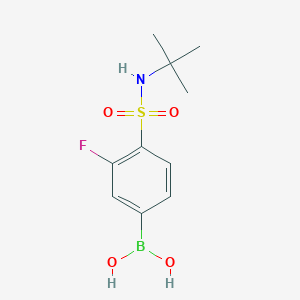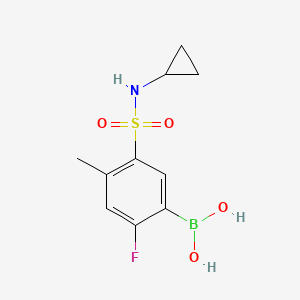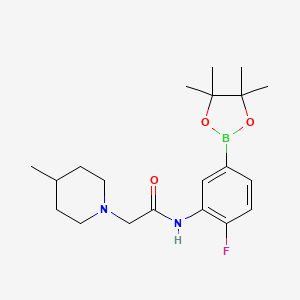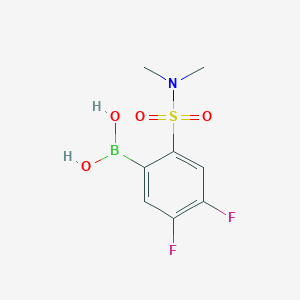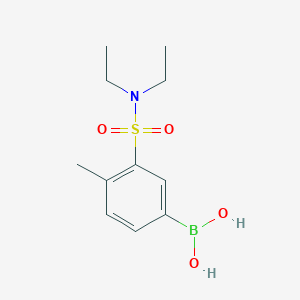![molecular formula C7H3Cl2N3O2 B1434291 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid CAS No. 1781241-35-7](/img/structure/B1434291.png)
2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid
Overview
Description
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a yellow solid with a melting point of 287–288 °C .
Synthesis Analysis
The synthesis of this compound involves the use of microwave technique as a new and robust approach for preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives . The yield of the synthesis process is 71% .Molecular Structure Analysis
The molecular formula of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is C6H3Cl2N3 . The molecular weight is 188.01 .Physical And Chemical Properties Analysis
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is a yellow solid with a melting point of 287–288 °C . It has a predicted boiling point of 306.2±24.0 °C and a predicted density of 1.675±0.06 g/cm3 .Scientific Research Applications
Anti-inflammatory Activities
- Field : Medical Chemistry
- Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory .
- Method : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : A large number of pyrimidines exhibit potent anti-inflammatory effects .
Anti-Breast-Cancer Activity
- Field : Oncology
- Application : Pyrrolo [2,3-d]pyrimidine derivatives have been designed and synthesized based on molecular diversity for their antiproliferative activity .
- Method : Their antiproliferative activity was evaluated against ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .
- Results : Dihydroartemisinin-pyrrolo [2,3-d]pyrimidine and dihydroartemisinin-pyrido [2,3-d]pyrimidine derivatives are characterized by significant antiproliferative effects on both cell lines .
Blood Glucose Reduction
- Field : Endocrinology
- Application : The compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
- Results : The compounds were found to be effective in reducing blood glucose .
Anticancer Activity
- Field : Oncology
- Application : A study involved the design and synthesis of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .
- Method : The compounds were tested in vitro against seven selected human cancer cell lines, namely, MCF7, A549, HCT116, PC3, HePG2, PACA2, and BJ1 using MTT assay .
- Results : It was found that certain compounds were the most active toward MCF7 with IC 50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) .
Nano-catalyst Activation
- Field : Chemistry
- Application : The role of the nano-catalyst is to activate the aldehydic carbonyl group for Knoevenagel condensation with malononitrile, and activation of the nitrogen atom of the nitrile group for Michael addition, and pyran cyclization steps .
Non-Small Cell Lung Cancer Treatment
- Field : Oncology
- Application : Certain compounds displayed potent activity against NCI-H522 non-small cell lung cancer .
- Results : Compound 10 also displayed potent activity against NCI-H522 non-small cell lung cancer, with a 35.1% GP .
Anticancer Activity
- Field : Oncology
- Application : A study involved the design and synthesis of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .
- Method : The compounds were tested in vitro against seven selected human cancer cell lines, namely, MCF7, A549, HCT116, PC3, HePG2, PACA2 and BJ1 using MTT assay .
- Results : It was found that certain compounds were the most active toward MCF7 with IC 50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) .
Nano-catalyst Activation
- Field : Chemistry
- Application : The role of the nano-catalyst is to activate the aldehydic carbonyl group for Knoevenagel condensation with malononitrile, and activation of the nitrogen atom of the nitrile group for Michael addition, and pyran cyclization steps .
Non-Small Cell Lung Cancer Treatment
properties
IUPAC Name |
2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3O2/c8-5-4-2(11-7(9)12-5)1-3(10-4)6(13)14/h1,10H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGOTZJTOUBOKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1N=C(N=C2Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601183813 | |
| Record name | 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid, 2,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601183813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid | |
CAS RN |
1781241-35-7 | |
| Record name | 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid, 2,4-dichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1781241-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid, 2,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601183813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



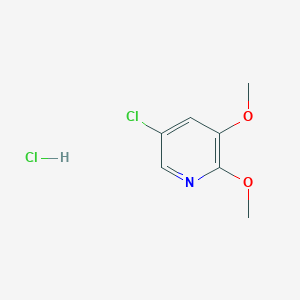
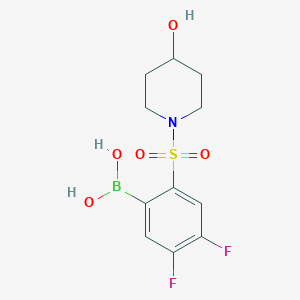
![(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B1434213.png)
